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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzothiazole

Cat. No.: B1585641 Get Quote

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole: Properties, Synthesis, and

Applications

Introduction
2-Chloro-6-methylbenzothiazole is a heterocyclic aromatic organic compound that holds

significant interest for researchers and scientists, particularly within the fields of medicinal

chemistry and materials science. As a derivative of the benzothiazole scaffold—a bicyclic ring

system consisting of a benzene ring fused to a thiazole ring—this molecule serves as a

versatile and crucial building block for the synthesis of more complex structures. The presence

of a reactive chlorine atom at the 2-position makes it an ideal precursor for introducing a wide

array of functional groups, enabling the exploration of diverse chemical space in drug discovery

and the development of novel materials. This guide provides a comprehensive overview of the

core physical and chemical properties of 2-Chloro-6-methylbenzothiazole, its synthesis,

reactivity, and safety considerations, offering field-proven insights for professionals in drug

development and chemical research.

Molecular Structure and Identification
The foundational step in understanding any chemical compound is a thorough characterization

of its molecular structure and associated identifiers. These data points ensure unambiguous

communication and referencing in research and regulatory contexts.

Caption: Molecular Structure of 2-Chloro-6-methylbenzothiazole
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Table 1: Chemical Identifiers for 2-Chloro-6-methylbenzothiazole

Identifier Value

IUPAC Name 2-chloro-6-methyl-1,3-benzothiazole[1]

CAS Number 3507-26-4[1][2]

Molecular Formula C₈H₆ClNS[1]

Molecular Weight 183.66 g/mol [1]

InChI
InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-

8(9)10-6/h2-4H,1H3[1]

InChIKey PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]

SMILES CC1=CC2=C(C=C1)N=C(S2)Cl[1]

EC Number 625-227-8[1]

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems,

influencing its suitability for specific applications, from reaction conditions to formulation in drug

delivery systems.

Table 2: Core Physicochemical Properties of 2-Chloro-6-methylbenzothiazole

Property Value Source

Appearance Solid [2]

Melting Point 44 - 49 °C [2]

Topological Polar Surface Area 41.1 Å² [1]

XLogP3 3.7 [1]

Exact Mass 182.9909481 Da [1]
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Spectral Analysis and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of

2-Chloro-6-methylbenzothiazole. Each method provides a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the benzene ring and a distinct singlet for the methyl group protons.

The chemical shifts and coupling patterns of the aromatic protons provide information

about their positions on the ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight

carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the

carbons of the thiazole ring.[3]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional

groups. Key absorptions for 2-Chloro-6-methylbenzothiazole would include C-H stretching

from the aromatic and methyl groups, C=N stretching from the thiazole ring, and C-Cl

stretching vibrations. The PubChem entry for this compound references the availability of

FTIR spectra.[1]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

can provide structural information through fragmentation patterns. The mass spectrum will

show a molecular ion peak (M+) corresponding to the molecular weight of the compound

(183.66 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine

atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Exemplary Protocol: ¹H NMR Sample Preparation and
Analysis
This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum, a

fundamental step in the validation of the compound's identity.

Objective: To acquire a proton NMR spectrum of 2-Chloro-6-methylbenzothiazole for

structural confirmation.
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Materials:

2-Chloro-6-methylbenzothiazole sample (5-10 mg)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Weighing: Accurately weigh 5-10 mg of the 2-Chloro-6-methylbenzothiazole
sample and transfer it into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃)

to the vial. The choice of solvent is critical; the compound must be fully soluble.

Dissolution: Gently vortex the mixture until the sample is completely dissolved. A clear,

homogeneous solution should be obtained.

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the

NMR magnet. Acquire the ¹H NMR spectrum according to the instrument's standard

operating procedures. Typical acquisition parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the signals to determine the relative number of protons and analyze the

chemical shifts and coupling constants to confirm the structure.

Synthesis and Reactivity
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The synthesis of 2-Chloro-6-methylbenzothiazole is a key process for its utilization as a

chemical intermediate. Benzothiazole derivatives are often synthesized from corresponding

anilines or aminothiophenols.[4][5][6]

2-Amino-6-methylbenzothiazole NaNO₂ / HCl (Sandmeyer Reaction)Step 1 Diazonium Salt Intermediate 2-Chloro-6-methylbenzothiazoleStep 2: CuCl

Click to download full resolution via product page

Caption: Plausible synthetic route to 2-Chloro-6-methylbenzothiazole.

Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a common method for converting an amino group on a heterocyclic ring

to a chloro group.

Objective: To synthesize 2-Chloro-6-methylbenzothiazole from 2-Amino-6-

methylbenzothiazole.

Materials:

2-Amino-6-methylbenzothiazole[7]

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

Copper(I) chloride (CuCl)

Ice

Water

Organic solvent (e.g., dichloromethane)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:
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Diazotization: Dissolve 2-Amino-6-methylbenzothiazole in concentrated HCl and cool the

solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite

dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the

complete formation of the diazonium salt intermediate.

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl.

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of

N₂ gas) should be observed.

Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature

and stir for several hours. The product will often precipitate or can be extracted.

Extraction: Extract the reaction mixture with an organic solvent like dichloromethane.

Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous

sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography or recrystallization to yield pure 2-Chloro-6-
methylbenzothiazole.

Chemical Reactivity and Derivatization Potential
The chlorine atom at the 2-position of the benzothiazole ring is the key to the molecule's utility

as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution,

allowing the chlorine atom to be displaced by a variety of nucleophiles. This reactivity is the

cornerstone of its application in building diverse molecular libraries for drug discovery.

2-Chloro-6-methylbenzothiazole

2-Amino Derivative
Nucleophilic Substitution

2-Thioether DerivativeNucleophilic Substitution

2-Ether Derivative

Nucleophilic Substitution

Amine (R-NH₂)

Thiol (R-SH)

Alcohol (R-OH)
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Caption: Derivatization pathways of 2-Chloro-6-methylbenzothiazole.

This reactivity enables the synthesis of a wide range of derivatives, including:

2-Amino-6-methylbenzothiazoles: By reacting with various primary or secondary amines.

2-Thioether-6-methylbenzothiazoles: By reacting with thiols.

2-Alkoxy-6-methylbenzothiazoles: By reacting with alcohols or alkoxides.

These reactions significantly expand the chemical diversity that can be achieved from a single,

readily accessible starting material.

Applications in Research and Drug Development
The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a

structural motif that is frequently found in biologically active compounds. Derivatives of 2-

substituted benzothiazoles have demonstrated a broad spectrum of pharmacological activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[4] 2-Chloro-6-
methylbenzothiazole serves as a critical starting material for accessing libraries of these

potentially therapeutic agents. The methyl group at the 6-position can also influence the

molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity.

Safety, Handling, and Storage
Proper handling and storage are crucial when working with any chemical intermediate. 2-
Chloro-6-methylbenzothiazole has associated hazards that must be managed to ensure

laboratory safety.

Table 3: GHS Hazard Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1585641?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://www.benchchem.com/product/b1585641?utm_src=pdf-body
https://www.benchchem.com/product/b1585641?utm_src=pdf-body
https://www.benchchem.com/product/b1585641?utm_src=pdf-body
https://www.benchchem.com/product/b1585641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class Statement Pictogram

Acute Toxicity, Oral
H302: Harmful if swallowed[1]

[8]
Warning

Eye Irritation
H319: Causes serious eye

irritation[1][8]
Warning

Protocol: Safe Handling and Personal Protective
Equipment (PPE)

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment:

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

Skin and Body Protection: Wear a lab coat. Avoid skin contact.[9]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[9]

Spill Response: In case of a spill, contain the material and clean it up using appropriate

absorbent materials. Avoid generating dust.

Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion
2-Chloro-6-methylbenzothiazole is a compound of significant value in the landscape of

chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties,
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coupled with the strategic reactivity of the 2-chloro substituent, establish it as a versatile and

powerful building block. A thorough understanding of its characteristics, synthetic routes, and

safe handling practices, as detailed in this guide, is essential for leveraging its full potential in

the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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